1-(3-Methoxyfuran-2-yl)ethanone
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Overview
Description
1-(3-Methoxyfuran-2-yl)ethanone is an organic compound with the molecular formula C7H8O3 It is a derivative of furan, a heterocyclic organic compound, and features a methoxy group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Methoxyfuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-methoxyfuran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyfuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
1-(3-Methoxyfuran-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyfuran-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but studies often focus on its ability to modulate biochemical processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylfuran-2-yl)ethanone: Similar structure but with a methyl group instead of a methoxy group.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains a phenyl ring with hydroxy and methoxy substituents.
Uniqueness
1-(3-Methoxyfuran-2-yl)ethanone is unique due to the presence of the methoxy group on the furan ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
3420-58-4 |
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Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1-(3-methoxyfuran-2-yl)ethanone |
InChI |
InChI=1S/C7H8O3/c1-5(8)7-6(9-2)3-4-10-7/h3-4H,1-2H3 |
InChI Key |
BPKABICDFNDFMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CO1)OC |
Origin of Product |
United States |
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